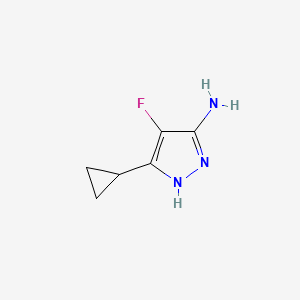

3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8FN3 |

|---|---|

Molecular Weight |

141.15 g/mol |

IUPAC Name |

5-cyclopropyl-4-fluoro-1H-pyrazol-3-amine |

InChI |

InChI=1S/C6H8FN3/c7-4-5(3-1-2-3)9-10-6(4)8/h3H,1-2H2,(H3,8,9,10) |

InChI Key |

CWSBAKYPSHNZOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=NN2)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Cyclopropyl 4 Fluoro 1h Pyrazol 5 Amine and Its Analogs

Historical Development of Pyrazole (B372694) Synthesis Relevant to the 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine Motif

The foundation of pyrazole chemistry, and by extension the synthesis of complex derivatives like this compound, was laid in the late 19th century. The most classical and enduring method is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883. wikipedia.orgnumberanalytics.comnih.gov This reaction involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. wikipedia.orgnih.govmdpi.com For a motif such as the one , this would classically involve a hydrazine reacting with a suitably substituted β-diketone, for instance, a cyclopropyl-containing 1,3-diketone. nih.gov The reaction's primary challenge often lies in controlling the regioselectivity when an unsymmetrical dicarbonyl compound and a substituted hydrazine are used, which can lead to a mixture of two regioisomeric pyrazoles. nih.govnih.gov

Another pioneering method was developed by Hans von Pechmann in 1898, who synthesized the parent pyrazole from acetylene (B1199291) and diazomethane. wikipedia.orgnumberanalytics.com While historically significant, the Knorr synthesis and its variations have remained more synthetically practical and adaptable for creating the diverse substitution patterns seen in modern pyrazole-based compounds. numberanalytics.com These early methods established the fundamental [C-C-C + N-N] disconnection approach that continues to influence contemporary synthetic strategies. mdpi.comchim.it

Contemporary Approaches to Pyrazole Ring Formation

Modern synthetic chemistry has expanded the toolkit for pyrazole synthesis far beyond the classical methods, driven by the need for efficiency, diversity, and control. mdpi.com Current approaches include transition-metal-catalyzed reactions, photoredox catalysis, and innovative one-pot multicomponent processes that offer high atom economy and operational simplicity. mdpi.combeilstein-journals.orgrsc.org These methodologies provide access to previously inaccessible or challenging pyrazole structures, including those with intricate substitution patterns like the 3-cyclopropyl-4-fluoro motif. ijpsjournal.comorganic-chemistry.org

Cyclization Reactions Utilizing Specific Precursors for this compound

The synthesis of this compound relies on the cyclization of specific precursors that contain the required cyclopropyl (B3062369) and fluoro-substituents. The primary and most direct approach remains the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional system. mdpi.com Key precursors for this transformation include:

1,3-Dicarbonyl Compounds: The reaction of a fluorinated β-diketone, such as 1-cyclopropyl-2-fluoro-1,3-butanedione, with hydrazine would be a direct route. The challenge in this approach is often the synthesis of the specialized dicarbonyl precursor itself. nih.gov

α,β-Unsaturated Carbonyl Compounds: These precursors, particularly those with a leaving group at the β-position, can react with hydrazines to form pyrazolines, which are then converted to pyrazoles via elimination. mdpi.com

Enaminones: β-Aminoenones are versatile intermediates that can be prepared and then cyclized with hydrazine, offering a high degree of regiocontrol in many cases. nih.govbeilstein-journals.org The reaction of an enaminone derived from a cyclopropyl ketone with a fluorinating agent, followed by cyclization, represents a potential pathway.

The table below outlines the general types of precursors used in pyrazole synthesis through cyclization reactions.

| Precursor Type | General Structure | Reactant | Description |

| 1,3-Diketone | R1-C(O)-CH2-C(O)-R3 | Hydrazine | A classic Knorr-type reaction, forming the pyrazole ring through condensation. nih.gov |

| Acetylenic Ketone | R1-C≡C-C(O)-R3 | Hydrazine | Cyclocondensation with hydrazine derivatives, though it can lead to mixtures of regioisomers. mdpi.com |

| β-Aminoenone | R1-C(NR'2)=CH-C(O)-R3 | Hydrazine | Often provides better regioselectivity compared to 1,3-diketones. nih.gov |

Multi-Component Reactions in Pyrazole Synthesis

A common MCR strategy for pyrazoles involves a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. beilstein-journals.org This approach allows for the rapid generation of a library of substituted pyrazoles. For instance, a three-component synthesis of polysubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines, often catalyzed by a mild and efficient catalyst. beilstein-journals.org Four-component reactions have also been developed, further increasing the structural diversity of the resulting pyrazole products. rsc.orgmdpi.com These MCRs are advantageous for their operational simplicity and high conversion rates, making them suitable for modern chemical production. rsc.org

The following table illustrates a generalized three-component reaction for pyrazole synthesis.

| Component 1 | Component 2 | Component 3 | General Outcome |

| Aldehyde (R¹-CHO) | β-Ketoester (R²-CO-CH₂-COOR') | Hydrazine (R³-NHNH₂) | A highly substituted pyrazole derivative. beilstein-journals.org |

Regioselective Synthesis of Fluoro-Substituted Pyrazoles

Introducing a fluorine atom at a specific position on the pyrazole ring, such as the C4 position in the target molecule, presents a significant synthetic challenge that requires highly regioselective methods. nih.gov The direct fluorination of a pre-formed pyrazole ring often lacks selectivity and can lead to a mixture of products. Therefore, strategies employing fluorinated building blocks are generally preferred.

A facile and regioselective route to 3- or 5-fluoroalkyl-substituted pyrazoles has been developed using fluoroalkyl ynones as precursors. nih.govacs.orgfao.org The cyclization of these ynones with hydrazine or its derivatives can proceed with high regioselectivity, providing a reliable method for incorporating fluoroalkyl groups into the pyrazole core. nih.govfigshare.com Another approach involves the use of fluorinated 1,3-dielectrophiles. For example, a three-component reaction using a fluorinated building block can lead to the regioselective formation of 5-fluoroalkylpyrazoles. beilstein-journals.org

The table below highlights findings from a study on the regioselective synthesis of fluoroalkyl-substituted pyrazoles. nih.gov

| Ynone Precursor | Hydrazine Reactant | Product | Yield |

| Fluoroalkyl Ynone | N₂H₄ | 3-Fluoroalkyl-substituted pyrazole | 72–95% |

| Fluoroalkyl Ynone | MeNHNH₂ | 3-Fluoroalkyl-substituted pyrazole | 72–95% |

Functional Group Interconversions and Derivatization Strategies on the this compound Scaffold

Once the core this compound scaffold is synthesized, its amine group serves as a versatile handle for further functionalization and derivatization. This allows for the exploration of structure-activity relationships by introducing a variety of substituents.

Research has demonstrated the synthesis of a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives through nucleophilic substitution reactions. nih.govnih.gov In these studies, the primary amine of the pyrazole scaffold is reacted with various benzoyl chlorides or other acylating agents to form a library of benzamide (B126) derivatives. nih.govnih.gov This transformation highlights the utility of the amine functionality for creating analogs with diverse properties. researchgate.net The modification of functional groups on the pyrazole ring is a key strategy for fine-tuning the chemical and pharmacological properties of the molecule. researchgate.net

The following table lists examples of derivatives synthesized from a 3-cyclopropyl-1H-pyrazol-5-amine scaffold. nih.govnih.gov

| Starting Material | Reactant | Product Type |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | Substituted Benzoyl Chloride | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide derivative |

| Pyrazole carboxylic acid acyl chloride | Alcohols, Urea (B33335), Amines | Ester, Urea, and Amide derivatives |

Stereochemical Considerations in the Synthesis of Chiral Pyrazole Analogs

The synthesis of chiral pyrazole analogs, where a stereocenter is present on the scaffold, requires stereoselective methods to control the three-dimensional arrangement of atoms. This is particularly relevant when the pyrazole nitrogen is attached to a chiral center or when a substituent on the ring contains a stereogenic carbon. nih.govuniovi.es

Several strategies have been developed for the asymmetric synthesis of chiral pyrazoles:

Use of Chiral Auxiliaries: A common approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide, which can be condensed with an aldehyde to form a chiral imine. Stereoselective addition of a nucleophile to this imine, followed by cyclization, can yield a chiral pyrazole derivative. nih.gov

Asymmetric Catalysis: Isothiourea-catalyzed multicomponent cascade reactions have been reported for the stereoselective synthesis of chiral pyrazolone (B3327878) derivatives. nih.gov These reactions can proceed with high stereoselectivity and good functional-group tolerance under mild conditions. nih.gov

Stereoretentive Rearrangements: Chiral pyrazoles with a stereogenic group directly attached to a nitrogen atom have been synthesized through cascade reactions involving a 1,3-dipolar cycloaddition followed by a beilstein-journals.orgmdpi.com-sigmatropic rearrangement that proceeds with retention of stereochemistry. uniovi.es

These methods are crucial for preparing enantiomerically pure pyrazole analogs, which is often necessary when developing compounds for biological applications. The synthesis of related chiral pyrazole-containing amines has been achieved with high enantiomeric excess using chemo-enzymatic methods, highlighting the advances in producing stereochemically defined structures. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches for Pyrazole-5-amines

The application of green chemistry principles to the synthesis of pyrazole-5-amines is crucial for minimizing the environmental impact of pharmaceutical and agrochemical production. acs.org These principles focus on the use of renewable resources, the reduction of waste, and the avoidance of hazardous substances. nih.gov Key strategies in the sustainable synthesis of pyrazoles include the use of eco-friendly solvents, development of catalyst-free reactions, and the implementation of multicomponent reactions (MCRs). acs.orgthieme-connect.com

Water, as a benign and readily available solvent, has been extensively explored for the synthesis of pyrazole derivatives. thieme-connect.com Aqueous media can often simplify work-up procedures and reduce the reliance on volatile organic compounds (VOCs). mit.edu For instance, the synthesis of various pyrazole derivatives has been successfully achieved in water, sometimes in the presence of surfactants like cetyltrimethylammonium bromide (CTAB) to enhance solubility and reaction rates. thieme-connect.com

Catalyst-free synthetic protocols represent another significant advancement in green pyrazole synthesis. These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal induction or the use of microwave irradiation. nih.govsci-hub.se The elimination of catalysts simplifies product purification and avoids the potential for metal contamination in the final product. One-pot multicomponent reactions (MCRs) are particularly noteworthy as they embody several green chemistry principles, including atom economy, step economy, and reduced solvent usage. nih.govolemiss.edu MCRs allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, thereby reducing the number of synthetic steps and the amount of waste generated. olemiss.edu

Recent research has highlighted the use of recyclable catalysts, such as solid-supported acids or metal oxides, which can be easily recovered and reused, further enhancing the sustainability of pyrazole synthesis. ias.ac.in For example, catalysts like Amberlyst-70 and nano-organocatalysts have been employed for the efficient synthesis of pyrazoles under mild conditions. ias.ac.in

The synthesis of fluorinated pyrazoles, a class of compounds with significant potential in medicinal chemistry, has also been a focus of green synthetic efforts. nih.govacs.org The introduction of fluorine can be achieved through various methods, including the use of electrophilic fluorinating agents like Selectfluor®. sci-hub.se However, developing greener fluorination methods that avoid harsh reagents and minimize waste is an ongoing area of research.

Several studies have reported the synthesis of pyrazole-5-amine derivatives using green and efficient methods. For example, a three-component, one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using a novel nano catalyst in a water/ethanol (B145695) solvent system at a mild temperature of 55 °C. researchgate.net This method offers several advantages, including short reaction times (15–27 minutes) and high yields (85–93%), along with catalyst reusability. researchgate.net

Another approach involves the multicomponent synthesis of multisubstituted 5-amino pyrazoles in an aqueous medium using sodium p-toluene sulfonate (NaPTS) as a recyclable, water-soluble catalyst. olemiss.edu This method highlights the synergy of using a green solvent and a recyclable catalyst to achieve a sustainable synthetic process.

While a direct green synthesis for this compound is not extensively documented in the reviewed literature, the principles and methodologies described for its analogs can be logically extended. A plausible green synthetic strategy could involve a multicomponent reaction of a cyclopropyl-containing β-ketonitrile, a hydrazine source, and a fluorinating agent in an aqueous medium or under solvent-free conditions, potentially with the aid of a recyclable catalyst.

The following tables summarize some of the key findings from the literature on the synthesis of pyrazole-5-amine analogs, highlighting the green chemistry principles employed.

Table 1: Green Synthetic Approaches to Pyrazole-5-amine Analogs

| Product | Starting Materials | Catalyst/Solvent | Green Chemistry Principle(s) | Yield (%) | Reference |

| 5-Amino-1H-pyrazole-4-carbonitrile derivatives | Benzaldehydes, malononitrile, phenyl hydrazine | LDH@PTRMS@DCMBA@CuI nano catalyst / H₂O/EtOH | Recyclable catalyst, mild conditions, high atom economy | 85-93 | researchgate.net |

| Multisubstituted 5-amino pyrazoles | Phenyl hydrazines, aldehydes, malononitrile | Sodium p-toluene sulfonate (NaPTS) / Water | Recyclable catalyst, aqueous medium | Not specified | olemiss.edu |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | 1-(4-methoxybenzyl)-2-methylhydrazine salt, 3-cyclopropyl-3-oxopropanenitrile | Sodium ethoxide / Ethanol | Not explicitly green, but a relevant analog synthesis | Not specified | acs.org |

| Fluorinated pyrazolines | Fluorinated chalcones, hydrazine monohydrate | Acetic acid / Ethanol (ultrasonic irradiation) | Use of alternative energy source | 65-82 | nih.govias.ac.in |

Chemical Reactivity and Transformation Pathways of 3 Cyclopropyl 4 Fluoro 1h Pyrazol 5 Amine

Reactions Involving the Amino Group (Position 5)

The primary amino group at the C5 position is the most nucleophilic site in the molecule, making it the initial point of attack for a wide range of electrophiles hyphadiscovery.com. Its reactivity is central to the derivatization of this pyrazole (B372694) scaffold.

Nucleophilic Substitution Reactions with Acid Chlorides and Other Electrophiles

The amino group readily participates in nucleophilic substitution reactions with electrophilic partners such as acid chlorides. This reactivity is a cornerstone for creating a diverse library of N-substituted pyrazole derivatives. For instance, the reaction of similar 3-cyclopropyl-1H-pyrazol-5-amine scaffolds with various substituted aromatic acid chlorides proceeds efficiently in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) (DCM) nih.govbaranlab.org. This transformation results in the formation of stable benzamide (B126) derivatives baranlab.org.

These reactions are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where different acyl groups can be introduced to modulate the biological properties of the parent compound mdpi.com. The general mechanism involves the nucleophilic attack of the 5-amino group onto the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion.

Amidation and Ureation Reactions

Amidation, as described above, is a key transformation for this compound. Beyond simple acylation, ureation reactions represent another important pathway involving the amino group. The synthesis of pyrazolyl-ureas can be achieved through a multi-step process. Typically, the aminopyrazole intermediate is first reacted with an agent like phenyl chloroformate to form a phenyl carbamate (B1207046) intermediate researchgate.net. This activated intermediate is then treated with a desired primary or secondary amine to yield the final urea (B33335) derivative researchgate.net. This method allows for the systematic introduction of a variety of substituents on the urea nitrogen, providing a powerful tool for tuning the molecule's properties researchgate.netnih.gov.

The synthesis of pyrazole ureas is of significant interest due to the prevalence of this functional group in pharmacologically active compounds nih.gov.

Table 1: Representative Amidation Reactions of Aminopyrazole Scaffolds

| Reactant 1 | Reactant 2 (Acid Chloride) | Product | Reference |

|---|---|---|---|

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | 2,4-dichlorobenzoyl chloride | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide | nih.gov |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | Benzoyl chloride | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide | nih.gov |

This table is interactive. Click on the headers to sort.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the existing substituents. The combined electronic effects of the cyclopropyl (B3062369), fluoro, and amino groups dictate the outcome of reactions on the ring itself.

Electrophilic Aromatic Substitution Reactions

In the case of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine, all the carbon atoms on the pyrazole ring (C3, C4, C5) are already substituted. Therefore, a typical electrophilic aromatic substitution (SEAr) on a ring carbon is not feasible. The most probable site for electrophilic attack is the N1 nitrogen atom of the pyrazole ring. The pyrazole anion, formed by deprotonation of the N1-H with a base, is a potent nucleophile nih.gov.

This anion can readily undergo N-alkylation or N-acylation. N-alkylation of pyrazoles is a common strategy for derivatization and can be achieved using various alkylating agents, such as alkyl halides or trichloroacetimidates, often under basic or acid-catalyzed conditions, respectively mdpi.comsemanticscholar.orggoogle.com. The regioselectivity of N-alkylation on unsymmetrical pyrazoles is primarily controlled by steric factors mdpi.com. Given the substitution at C3 and C5, electrophiles would approach the N1 position.

Reactions Involving the Fluorine Atom (Position 4)

The fluorine atom at the C4 position is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate youtube.comuci.edu.

In this compound, the amino group at C5 is strongly electron-donating by resonance, which would theoretically disfavor an SNAr reaction by destabilizing the required anionic intermediate. Conversely, the pyrazole ring itself is considered an electron-deficient system, which can promote nucleophilic substitution uci.eduyoutube.com. Furthermore, fluorine's high electronegativity makes the carbon to which it is attached more electrophilic, which can facilitate the initial nucleophilic attack, the rate-determining step in many SNAr reactions youtube.com.

Due to these opposing electronic factors, the displacement of the fluorine atom by a nucleophile is expected to be challenging under standard conditions. Such a reaction would likely require harsh conditions or the use of highly reactive nucleophiles. While the synthesis of 5-amino-4-fluoropyrazoles has been reported, the subsequent reactivity of the fluorine atom in these specific systems is not extensively detailed in the available literature nih.govnih.gov.

Transformations of the Cyclopropyl Moiety (Position 3)

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain (approximately 27 kcal/mol) masterorganicchemistry.com. This inherent strain makes it susceptible to ring-opening reactions under certain conditions, which can be a driving force for various chemical transformations masterorganicchemistry.comacs.orgnih.gov.

The cyclopropyl group can effectively stabilize an adjacent positive charge through hyperconjugation, involving its strained "bent bonds" or Walsh orbitals wikipedia.orgquora.com. This property suggests that reactions proceeding through a carbocationic intermediate adjacent to the cyclopropyl ring could trigger its transformation. For example, acid-catalyzed ring-opening is a known reaction pathway for some cyclopropane (B1198618) derivatives youtube.comacs.org. In the context of the title compound, protonation of a pyrazole nitrogen could potentially initiate a cascade that leads to the opening of the cyclopropyl ring, although specific examples for this substrate are not documented.

While the cyclopropyl ring is generally stable, its high C-H bond dissociation energy makes it less susceptible to standard oxidative metabolism compared to other alkyl groups hyphadiscovery.com. However, transformations such as oxidative radical ring-opening have been reported for cyclopropyl olefins and other activated cyclopropanes nih.gov. It is plausible that under specific radical-generating conditions, the cyclopropyl group on the pyrazole ring could undergo transformation, but this remains a hypothetical pathway without direct experimental evidence for this particular compound class.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Triethylamine |

| Dichloromethane (DCM) |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine |

| 2,4-dichlorobenzoyl chloride |

| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide |

| Benzoyl chloride |

| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide |

| 3-(pyridin-2-yl)-1H-pyrazol-5-amine |

| Phenyl chloroformate |

This table is interactive. Click on the header to sort.

Annulation Reactions and Construction of Fused Heterocyclic Systems

The strategic placement of a nucleophilic amino group adjacent to an endocyclic nitrogen atom within the pyrazole ring makes this compound a valuable precursor for the synthesis of a variety of fused heterocyclic systems. This arrangement allows for annulation reactions with suitable 1,3-dielectrophilic reagents, leading to the formation of bicyclic heteroaromatic compounds of significant interest in medicinal chemistry and materials science. The reactivity of 5-aminopyrazoles in such cyclocondensation reactions is a well-established strategy for creating diverse molecular scaffolds. wipo.intgoogle.comnih.gov

The primary pathways for constructing fused systems from this compound involve the reaction of its 1,2-diamine-like functionality with various carbon-based electrophiles of appropriate chain length to form an additional six-membered ring. These reactions typically proceed through a sequence of condensation, cyclization, and subsequent dehydration or aromatization steps.

A prominent class of fused heterocycles synthesized from 5-aminopyrazoles are the pyrazolo[1,5-a]pyrimidines. wipo.intgoogle.comwipo.int The construction of this scaffold generally involves the reaction of the aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent. For instance, the condensation of a 3-amino-4-fluoropyrazole with diethyl ethoxymethylenemalonate in acetic acid at elevated temperatures is a known method for forming the pyrazolo[1,5-a]pyrimidine (B1248293) core. beilstein-journals.org This reaction proceeds via an initial Michael addition of the exocyclic amino group to the electron-deficient alkene, followed by cyclization and elimination of ethanol (B145695) and water to yield the aromatic fused system.

Another important fused heterocyclic system accessible from 5-aminopyrazoles is the pyrazolo[3,4-b]pyridine framework. The synthesis of these compounds can be achieved through the reaction of the aminopyrazole with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or through multicomponent reactions involving aldehydes and active methylene (B1212753) compounds. acs.org For example, the reaction with a 1,3-diketone in a solvent like acetic acid typically leads to the formation of the corresponding pyrazolo[3,4-b]pyridine derivative. acs.org

While specific documented examples of annulation reactions starting directly from this compound are not prevalent in readily available literature, the general reactivity patterns of 5-aminopyrazoles strongly suggest its utility in the synthesis of analogous fused systems. The electronic and steric influence of the cyclopropyl and fluoro substituents would likely modulate the reactivity of the pyrazole core, but the fundamental reaction pathways are expected to remain consistent.

The following data tables summarize the potential annulation reactions of this compound based on established methodologies for related 5-aminopyrazoles.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Reagent | Reaction Conditions | Fused Product |

| Diethyl ethoxymethylenemalonate | Acetic acid, heat | Ethyl 2-cyclopropyl-3-fluoro-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate |

| Acetylacetone (Pentane-2,4-dione) | Acetic acid, reflux | 2-cyclopropyl-3-fluoro-5,7-dimethylpyrazolo[1,5-a]pyrimidine |

| Ethyl acetoacetate | Toluene, p-TsOH, heat | 2-cyclopropyl-3-fluoro-7-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one |

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Reagent(s) | Reaction Conditions | Fused Product |

| 1,3-Diketone (e.g., Acetylacetone) | Acetic acid, reflux | 3-cyclopropyl-4-fluoro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine |

| α,β-Unsaturated Ketone (e.g., Chalcone) | Ionic liquid, heat | 3-cyclopropyl-4-fluoro-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridine |

| Aldehyde and Ethyl Cyanoacetate | Multicomponent, catalyst | Ethyl 6-amino-3-cyclopropyl-4-fluoro-5-aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |

Advanced Spectroscopic and Structural Elucidation of 3 Cyclopropyl 4 Fluoro 1h Pyrazol 5 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the molecular framework.

In the ¹H NMR spectrum of derivatives like N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3,5-dinitrobenzamide, the cyclopropyl (B3062369) protons typically appear as multiplets in the upfield region, generally between δ 0.7 and 1.9 ppm. nih.gov The methine proton of the cyclopropyl group is expected to resonate at a lower field than the methylene (B1212753) protons. The protons on the pyrazole (B372694) ring and any aromatic substituents will appear in the downfield region.

The ¹³C NMR spectrum is crucial for identifying the carbon skeleton. The presence of a fluorine atom at the C4 position significantly influences the chemical shifts of the adjacent carbons due to through-bond coupling. For instance, in related fluorinated pyrazoles, the carbon atom directly bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant (¹JCF), while the adjacent carbons (C3 and C5) will show smaller two-bond (²JCF) coupling constants. nih.gov A study on N-H pyrazoles highlighted that ¹³C NMR spectroscopy is a powerful method for determining the predominant tautomeric form in the solid state and in solution. cdnsciencepub.com

¹⁹F NMR spectroscopy offers direct information about the fluorine environment. In fluorinated pyrazole derivatives, the ¹⁹F chemical shift provides insight into the electronic environment around the fluorine atom. researchgate.net For this compound, a single resonance would be expected, with its chemical shift influenced by the substituents on the pyrazole ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the cyclopropyl group to the C3 position of the pyrazole ring.

Table 1: Representative ¹H NMR Data for a Derivative of 3-cyclopropyl-1H-pyrazol-5-amine

| Functional Group | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl | -CH₂ | 0.71 | m |

| Cyclopropyl | -CH₂ | 0.92 | m |

| Cyclopropyl | -CH | 1.85 | m |

| Pyrazole | Ar-H | 5.18 | s |

Data derived from N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl) benzamide (B126). tandfonline.com

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₆H₈FN₃.

Electron impact (EI) or electrospray ionization (ESI) are common ionization methods. In the mass spectrum of an aminopyrazole, the molecular ion peak (M⁺) is expected to be observed. Due to the presence of an odd number of nitrogen atoms, the molecular weight is an odd number, which is a useful diagnostic tool. youtube.com

The fragmentation of this compound would likely proceed through several key pathways:

α-Cleavage: The bond adjacent to the amino group can cleave, which is a common fragmentation pattern for amines. miamioh.edu

Loss of small molecules: Neutral molecules such as HCN or N₂ can be eliminated from the pyrazole ring.

Cleavage of the cyclopropyl ring: The cyclopropyl group can undergo fragmentation.

Loss of the amino group: The -NH₂ group can be lost as a radical.

Isotopic labeling studies, while not commonly reported for this specific compound, could be employed to definitively trace these fragmentation pathways. For example, by replacing the amine protons with deuterium, the fragments containing the amino group would shift by two mass units, allowing for their clear identification in the mass spectrum.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z |

| [M]⁺ | [C₆H₈FN₃]⁺ | 141 |

| [M-NH₂]⁺ | [C₆H₆FN]⁺ | 107 |

| [M-C₃H₅]⁺ | [C₃H₃FN₃]⁺ | 100 |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, offering a unique "fingerprint" for identification. mt.com

In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine and the pyrazole N-H group would appear in the region of 3200-3500 cm⁻¹. The presence of hydrogen bonding can cause these bands to be broad. mdpi.com The C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption band in the 1000-1400 cm⁻¹ range. The vibrations of the pyrazole ring would give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. youtube.com The C=C and C=N stretching vibrations of the pyrazole ring would be expected to show strong Raman signals. The symmetric vibrations of the cyclopropyl ring would also be readily observable.

A key aspect that can be studied by vibrational spectroscopy is hydrogen bonding. In the solid state, pyrazoles are known to form intermolecular hydrogen bonds, creating dimers, trimers, or catemers. nih.gov The position and shape of the N-H stretching bands in the IR and Raman spectra can provide evidence for the type and strength of these hydrogen-bonding interactions. For instance, a comparison of the spectra in the solid state and in a dilute non-polar solution can reveal shifts in the N-H frequencies, indicating the disruption of intermolecular hydrogen bonds.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine & pyrazole) | Stretching | 3200-3500 |

| C-H (cyclopropyl) | Stretching | 2900-3100 |

| C=N, C=C (pyrazole) | Stretching | 1500-1650 |

| C-F | Stretching | 1000-1400 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination (if available)

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the technique remains the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. For related pyrazole derivatives, X-ray crystallography has provided definitive structural confirmation and insights into intermolecular interactions. nih.govmdpi.com

If a suitable crystal of this compound were obtained, X-ray diffraction analysis would reveal:

Bond lengths and angles: Precise measurements of all bond lengths and angles, confirming the pyrazole ring structure and the geometry of the cyclopropyl and amino substituents.

Conformation: The relative orientation of the cyclopropyl group with respect to the pyrazole ring.

Planarity: The planarity of the pyrazole ring.

Intermolecular interactions: The details of the hydrogen bonding network in the crystal lattice, including the identification of hydrogen bond donors and acceptors and the geometry of these interactions. This would definitively establish whether the compound forms dimers, trimers, or extended chains in the solid state. nih.gov

Crystal packing: How the molecules are arranged in the unit cell.

Table 4: Representative Crystallographic Data for a Substituted Pyrazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.43 |

| Z | 4 |

Illustrative data for a generic substituted pyrazole, as specific data for the target compound is not available.

Chiroptical Spectroscopy for Absolute Configuration Assignment of Chiral Analogs (if applicable)

The parent molecule, this compound, is not chiral. However, if chiral analogs were to be synthesized, for instance, by introducing a chiral center in a substituent, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be essential for determining their absolute configuration.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule and can be used to assign the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations. Studies on other chiral pyrazole derivatives have successfully used CD spectroscopy for this purpose. nih.gov

VCD, the vibrational analog of CD, provides stereochemical information from the vibrational transitions of a molecule. It can be a powerful tool for determining the absolute configuration of molecules with multiple chiral centers.

Therefore, while not applicable to the parent compound, chiroptical spectroscopy would be a crucial characterization technique for any of its chiral derivatives.

Computational Chemistry and Theoretical Investigations of 3 Cyclopropyl 4 Fluoro 1h Pyrazol 5 Amine

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity Predictions

Quantum mechanical studies are fundamental to understanding the electronic landscape of a molecule. For pyrazole (B372694) derivatives, these calculations can reveal key insights into chemical reactivity. Methods like calculating electrostatic potential maps can highlight electron-rich and electron-deficient regions of the molecule, thereby predicting the most likely sites for electrophilic or nucleophilic attack. For instance, in similar pyrazole structures, such studies can predict steric clashes between substituents, which may hinder certain chemical reactions like electrophilic substitution. By analyzing the distribution of electron density, QM methods can help rationalize reaction pathways and guide synthetic strategies for creating new analogues of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a standard and highly effective method for predicting the properties of heterocyclic compounds. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size. DFT calculations are widely used to optimize the three-dimensional geometry of pyrazole derivatives, predicting bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

Various combinations of functionals (e.g., B3LYP, CAM-B3LYP, M06-2X) and basis sets (e.g., 6-31G, 6-311++G(d,p), TZVP) are employed to achieve results that align well with experimental data. researchgate.netnih.gov For example, studies on related pyrazoles have used the B3LYP/6-31G level of theory to predict potential steric hindrance between substituents. More advanced functionals like CAM-B3LYP with large basis sets have been shown to be highly accurate for predicting electronic absorption spectra. researchgate.net The optimized molecular structure of related compounds has been examined using the DFT/B3LYP/6-31G(d) level of theory. nih.gov

Table 1: Representative Predicted Molecular Geometry Parameters for a Pyrazole Core Structure using DFT Note: This table presents typical values for pyrazole rings based on computational studies of related compounds and does not represent experimentally verified data for this compound.

| Parameter | Predicted Value (B3LYP/6-31G*) |

| N1-N2 Bond Length | ~1.35 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C3-C4 Bond Length | ~1.42 Å |

| C4-C5 Bond Length | ~1.38 Å |

| C5-N1 Bond Length | ~1.37 Å |

| N1-N2-C3 Angle | ~112° |

| N2-C3-C4 Angle | ~105° |

| C3-C4-C5 Angle | ~107° |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow researchers to observe its behavior over time. For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the cyclopropyl (B3062369) group relative to the pyrazole ring. These simulations can identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can explicitly model the effects of a solvent, such as water, on the molecule's structure and dynamics. By simulating the molecule in a box of solvent molecules, researchers can understand how hydrogen bonding and other intermolecular interactions influence its preferred conformation and accessibility for binding to a biological target. This provides a more realistic representation of the molecule's behavior in a biological environment compared to in-vacuo DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Data

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For pyrazole derivatives, QSAR models can be developed to predict properties like antimicrobial or antiproliferative activity. nih.govnih.gov

These models rely on calculating a set of molecular descriptors that quantify various aspects of the molecule's physicochemical properties. Key descriptors include hydrophobicity (e.g., XLogP3), polar surface area (PSA), hydrogen bond donors, and hydrogen bond acceptors. smolecule.comnih.gov By analyzing a series of related pyrazoles with known biological activities, a QSAR model can be trained to predict the activity of new, untested compounds like this compound, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov

Table 2: Computed Molecular Descriptors for Pyrazole Analogs Note: These values are for analogs of the target compound and are used to illustrate typical descriptors in QSAR studies.

| Descriptor | 3-cyclopropyl-1H-pyrazol-5-amine nih.gov | 3-cyclopropyl-4-fluoro-1-methyl-1H-pyrazol-5-amine smolecule.com |

| Molecular Formula | C₆H₉N₃ | C₇H₁₀FN₃ |

| Molecular Weight | 123.16 g/mol | 155.17 g/mol |

| XLogP3 | 0.4 | 0.6 |

| Hydrogen Bond Donor Count | 2 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Polar Surface Area | 54.7 Ų | Not Available |

In Silico Ligand-Target Interaction Profiling (e.g., Molecular Docking to Specific Enzymes/Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.com This method is crucial for understanding the potential mechanism of action of pyrazole derivatives and for structure-based drug design. The process involves preparing the 3D structures of the ligand and the protein target (often obtained from the Protein Data Bank, PDB) and using a docking program like AutoDock Vina to calculate the binding affinity and pose. mdpi.comdergipark.org.tr

Studies on similar pyrazole compounds have explored their interactions with various enzymes, including Cyclooxygenase (COX-1/COX-2), DNA gyrase, and LIMK1. mdpi.comdergipark.org.tracs.org These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. dergipark.org.tracs.org For example, docking studies on pyrazole derivatives have identified hydrogen bond interactions with residues like THR212 and PHE210 in the COX-1 enzyme. dergipark.org.tr Such insights are invaluable for optimizing the ligand's structure to improve its potency and selectivity for a desired target. acs.org

Table 3: Examples of Molecular Docking Studies on Pyrazole Derivatives Note: This table summarizes findings for various pyrazole compounds to illustrate the application and outcomes of molecular docking.

| Ligand Class | Protein Target | PDB ID | Key Interacting Residues | Binding Energy (kcal/mol) |

| 4,5-dihydro-1H-pyrazole derivative dergipark.org.tr | COX-1 | 3KK6 | THR212, PHE210, HIS386, VAL291 | Not Specified |

| 4,5-dihydro-1H-pyrazole derivative dergipark.org.tr | COX-2 | 3LN1 | Not Specified | Not Specified |

| Thiazoline derivative with pyrazole nih.gov | PBP4 (E. coli) | 2EXB | ASN 308, SER 303 | -5.2 |

| Tetrahydropyrazolopyridinone acs.org | LIMK1 | 7ATU | Not Specified | Not Specified |

Prediction of Theoretical Spectroscopic Data for Experimental Data Validation

Computational methods, particularly DFT, are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. researchgate.netnih.gov Theoretical calculations can provide predicted values for ¹H and ¹³C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, as well as vibrational frequencies for IR spectroscopy. researchgate.netnih.gov

Studies on various pyrazole compounds have shown a strong correlation between theoretically calculated chemical shifts and vibrational wavenumbers and the corresponding experimental data. researchgate.netnih.govnih.gov For instance, research on a fluorinated pyrazolyl-substituted radical involved comparing calculated ¹H, ¹³C, and ¹⁹F NMR data with experimental spectra to verify its structure. mdpi.com This validation process is a critical step in chemical research, ensuring that the synthesized compound has the intended molecular structure. Discrepancies between predicted and experimental spectra can point to an incorrect structural assignment or suggest the presence of unexpected conformational or solvent effects.

Table 4: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data Note: This table is illustrative, demonstrating the concept of validating experimental data with theoretical predictions for a pyrazole structure.

| Spectroscopic Data | Theoretical Prediction (DFT) | Experimental Result |

| ¹H NMR (δ, ppm) | ||

| Pyrazole N-H | 12.5 - 13.5 | ~12.9 |

| Amine -NH₂ | 5.0 - 6.0 | ~5.5 |

| Cyclopropyl C-H | 0.5 - 1.5 | ~0.8, ~1.2 |

| ¹³C NMR (δ, ppm) | ||

| C3-Cyclopropyl | ~155 | ~154 |

| C4-Fluoro | ~130 (JC-F ≈ 250 Hz) | ~129 |

| C5-Amino | ~145 | ~146 |

| IR (cm⁻¹) | ||

| N-H Stretch (Amine) | 3300 - 3500 | ~3410, ~3320 |

| C=C/C=N Stretch | 1500 - 1650 | ~1620, ~1580 |

| C-F Stretch | 1000 - 1100 | ~1050 |

Biological Activity and Mechanistic Insights from in Vitro and Molecular Studies

Exploration of Molecular Targets and Pathways of Action

The biological activity of compounds based on the 3-aminopyrazole (B16455) core is primarily driven by their interaction with specific protein targets, leading to the modulation of cellular signaling pathways.

Research has predominantly focused on the role of the 3-cyclopropyl-1H-pyrazol-5-amine scaffold as a potent inhibitor of various protein kinases, which are crucial regulators of cell cycle, proliferation, and signal transduction.

Cyclin-Dependent Kinases (CDKs): Analogs built from a 5-cyclopropyl-1H-pyrazole-3-amine core have been developed as potent inhibitors of the PCTAIRE subfamily of kinases, particularly Cyclin-Dependent Kinase 16 (CDK16). nih.gov Optimization of this scaffold led to compounds with high cellular potency for CDK16 and other members of the PCTAIRE and PFTAIRE families. nih.gov

Discoidin Domain Receptors (DDRs): In the development of DDR2 inhibitors, the replacement of a methyl group on the pyrazole (B372694) ring with a cyclopropyl (B3062369) group was found to significantly enhance pharmacokinetic properties and improve selectivity against other kinases like KDR, RET, and Flt3. nih.gov

p38 MAP Kinase: A series of 5-amino-1H-pyrazol-4-yl derivatives were identified as highly selective and orally bioavailable inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses. nih.gov

LIMK (LIM domain kinase): The tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide moiety, a fused pyrazole system, has been identified as a privileged scaffold for developing potent dual LIMK1/2 inhibitors. acs.org

Compounds featuring the aminopyrazole scaffold typically function by competing with adenosine (B11128) triphosphate (ATP) for its binding site on target kinases.

Kinase ATP Pocket Binding: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a common derivative of the 3-aminopyrazole scaffold, is a recognized hinge-binding moiety that anchors the inhibitor to the kinase's ATP binding pocket. nih.gov X-ray crystallography has confirmed that related 5-aminopyrazole inhibitors bind in the ATP pocket of unphosphorylated p38α. nih.gov This binding is often facilitated by a key conformational change of the DFG loop (DFG-out), classifying some of these molecules as Type-II kinase inhibitors. nih.gov

Crystallographic studies of aminopyrazole analogs have elucidated the specific molecular interactions responsible for their inhibitory activity and selectivity.

Hinge Region Interaction: The pyrazole core is considered a privileged scaffold in medicinal chemistry because it effectively forms hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition. nih.gov

Selectivity-Conferring Interactions: In the case of p38 MAP kinase inhibitors, a unique hydrogen bond was observed between the exocyclic amine of the 5-aminopyrazole inhibitor and the side chain of threonine 106 in the p38α enzyme. nih.gov This interaction is a key contributor to the high selectivity of the compound for p38 over other kinases. nih.gov For DDR2 inhibitors, the cyclopropyl group was noted to improve selectivity by influencing how the molecule fits into the ATP binding site and avoiding interactions with off-target kinases. nih.gov

Structure-Activity Relationship (SAR) Studies of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine Analogs in In Vitro Systems

Structure-activity relationship (SAR) studies reveal how chemical modifications to the 3-cyclopropyl-1H-pyrazol-5-amine scaffold influence biological activity, potency, and selectivity. The N-terminal pyrazole ring structure has been identified as playing a key role in the antiproliferative activity of these compounds. nih.gov

Key SAR findings from various analog series are summarized below:

| Structural Modification | Position/Region | Effect on Activity/Selectivity | Reference |

| Cyclopropyl Group | Pyrazole C3 | Significantly improves pharmacokinetic properties and selectivity for DDR2 inhibitors. | nih.gov |

| Alkyl Residues | Pyrazole Ring | Leads to non-selective kinase inhibitors. | nih.gov |

| Amide vs. Ester Linker | Linker Region | Introduction of an amide moiety in place of an ester linker resulted in inactive compounds in a CDK16 inhibitor series. | nih.gov |

| Fluorination | Phenyl Ring (attached to pyrazole) | Ortho-position substitution with fluoro led to better inhibitory activity in YC-1 analogs. | nih.gov |

| Fused Ring System | Pyrazole Core | A tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide core is a privileged scaffold for potent LIMK1/2 inhibition. | acs.org |

Small modifications, particularly on the pyrazole ring itself, can have significant effects on the selectivity profile of the resulting inhibitors. nih.gov For instance, the introduction of a cyclopropyl group can be beneficial for both activity and selectivity. nih.gov Conversely, breaking a fused-ring system incorporating the pyrazole can lead to a dramatic drop in inhibitory activity. acs.org

Cellular Assays for Biological Pathway Modulation in Cell Lines

The molecular inhibitory activity of 3-cyclopropyl-1H-pyrazol-5-amine analogs translates into measurable effects on cellular processes, which have been characterized in various cell-based assays.

Cell Cycle Analysis: In a FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) assay, a highly optimized CDK16 inhibitor based on the 3-aminopyrazole scaffold was shown to induce a G2/M phase cell cycle arrest in a dose-dependent manner, consistent with the known role of CDK16. nih.gov

Antiproliferative and Viability Assays: Analogs of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine demonstrated interesting growth inhibitory effects against MCF-7 breast cancer cells. nih.gov These effects were quantified using trypan blue exclusion assays, MTT assays, and [3H] thymidine (B127349) incorporation assays. nih.gov Furthermore, a CDK16 inhibitor analog caused a dose-dependent decrease in cell count in viability assessments. nih.gov

DNA Fragmentation: To assess the induction of apoptosis, DNA fragmentation analysis was used to evaluate the effects of 3-cyclopropyl-1H-pyrazol-5-amine derivatives on breast cancer cell lines. nih.gov

Mechanistic Characterization of Biological Response at the Molecular Level

The biological responses observed in cellular assays are a direct consequence of the molecular mechanisms initiated by the inhibitor. For the 3-cyclopropyl-1H-pyrazol-5-amine scaffold and its analogs, the primary mechanism is the specific inhibition of protein kinase activity.

The pyrazole hinge binding moiety is a crucial feature, allowing these molecules to act as competitive inhibitors in the ATP-binding pocket of target kinases. nih.gov By occupying this site, the inhibitor prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.

For example, the inhibition of CDK16 by a pyrazole-based inhibitor leads to cell cycle arrest at the G2/M transition, providing a clear link from molecular target engagement to a specific cellular outcome. nih.gov Similarly, the inhibition of p38 MAP kinase by related aminopyrazoles blocks the signaling pathway responsible for the production of pro-inflammatory cytokines, demonstrating the anti-inflammatory potential of this chemical class. nih.gov The ability of the pyrazole core to form specific and strong interactions within the kinase active site underpins its utility as a foundational structure for developing selective and potent therapeutic agents. nih.govnih.gov

Development of this compound and its Derivatives as Molecular Probes for Biological Systems

While the this compound scaffold is a recognized pharmacophore in medicinal chemistry, its specific development and application as molecular probes for biological systems are not yet extensively documented in publicly available research. nih.govnih.gov However, the inherent chemical properties of this compound, particularly the reactive 5-amino group, make it a promising candidate for the design of various types of molecular probes. mdpi.com The following sections explore the potential for the development of fluorescent, radiolabeled, and photoaffinity probes based on this scaffold, drawing upon established principles in probe design and the known reactivity of related aminopyrazole compounds.

Potential for Fluorescent Probe Development

The 5-amino group on the pyrazole ring serves as a versatile chemical handle for the attachment of fluorophores. Through standard amide coupling reactions, a variety of fluorescent moieties could be conjugated to the this compound core. The choice of fluorophore would be critical in determining the photophysical properties of the resulting probe, such as its excitation and emission wavelengths, quantum yield, and Stokes shift. For instance, coupling with a coumarin (B35378) or rhodamine derivative could yield probes suitable for live-cell imaging. psu.edu

The design of such probes would aim to create "turn-on" or "turn-off" sensors, where the fluorescence is modulated upon binding to a specific biological target. This change in fluorescence could be triggered by conformational changes in the probe upon binding or by alterations in the local microenvironment. The fluorine atom at the 4-position of the pyrazole ring may also contribute to favorable photophysical properties, as fluorination is known to sometimes enhance quantum yields and photostability in organic fluorophores.

Table 1: Hypothetical Photophysical Properties of a Fluorescent Probe Derived from this compound

| Probe Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target Application |

| Dansyl-conjugated | 340 | 520 | 0.45 (in non-polar env.) | Protein binding studies |

| NBD-conjugated | 465 | 535 | 0.60 (in lipid membranes) | Membrane interaction analysis |

| Rhodamine B-conjugated | 560 | 580 | 0.85 (in aqueous buffer) | Live-cell imaging |

Potential for Radiolabeled Probe Development

The development of radiolabeled derivatives of this compound could provide powerful tools for in vivo imaging techniques such as Positron Emission Tomography (PET). The existing fluorine atom on the scaffold presents an opportunity for direct radiofluorination with Fluorine-18 (¹⁸F), a commonly used positron-emitting radionuclide. nih.gov This could potentially be achieved through nucleophilic substitution on a suitable precursor, although the stability of the C-F bond on the pyrazole ring would need to be carefully considered.

Alternatively, a chelating agent could be appended to the 5-amino group, allowing for the coordination of radiometals like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). The choice of radiolabeling strategy would depend on the intended biological target and the required pharmacokinetic properties of the probe. nih.gov

Table 2: Hypothetical Radiochemical Properties of a Radiolabeled Probe Derived from this compound

| Probe Derivative | Radioisotope | Labeling Method | Radiochemical Purity (%) | Application |

| [¹⁸F]this compound | ¹⁸F | Nucleophilic Substitution | >95 | PET Imaging of target tissue |

| DOTA-conjugated | ⁶⁸Ga | Chelation | >98 | In vivo target engagement studies |

| NOTA-conjugated | ⁶⁴Cu | Chelation | >97 | Long-term biodistribution studies |

Potential for Photoaffinity Probe Development

Photoaffinity labeling is a powerful technique for identifying the binding partners of a small molecule within a complex biological system. nih.govresearchgate.net A derivative of this compound could be developed into a photoaffinity probe by incorporating a photoreactive moiety, such as a benzophenone, diazirine, or aryl azide. korea.ac.krtocris.comnih.gov This photoreactive group would be chemically inert until activated by UV light, at which point it would form a covalent bond with nearby molecules, effectively "capturing" the binding partner.

The 5-amino group provides a convenient attachment point for a linker connected to the photoreactive group. The design of the linker is crucial to ensure that the probe retains its affinity for the biological target. Such probes would be invaluable for target deconvolution and for mapping the binding site of bioactive compounds derived from the this compound scaffold.

Table 3: Hypothetical Characteristics of a Photoaffinity Probe Derived from this compound

| Probe Derivative | Photoreactive Group | Activation Wavelength (nm) | Linker Type | Intended Use |

| Benzophenone-derivatized | Benzophenone | ~350 | Alkyl chain | Target identification in cell lysates |

| Diazirine-derivatized | Diazirine | ~365 | PEG chain | In situ labeling in live cells |

| Aryl azide-derivatized | Aryl azide | ~254-300 | Amide bond | Covalent modification of purified proteins |

Analytical Methodologies for Research and Quality Control of 3 Cyclopropyl 4 Fluoro 1h Pyrazol 5 Amine

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC, GC)

Chromatography is the cornerstone of purity assessment in synthetic chemistry, allowing for the separation of a target compound from starting materials, intermediates, and by-products. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC): For non-volatile compounds like 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine, Reverse-Phase HPLC (RP-HPLC) is the most powerful and widely used technique for purity determination and quantitative analysis. A typical RP-HPLC method involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Method development for a pyrazoline derivative has been reported using a C18 column with a mobile phase consisting of 0.1% trifluoroacetic acid and methanol (B129727) in an 80:20 ratio, with UV detection at 206 nm. For this compound, a similar approach would be a starting point, with optimization of the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and pH to achieve optimal separation from potential impurities. The inclusion of a pre-column derivatization step with a fluorogenic label, such as 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP), can significantly enhance detection sensitivity for amine-containing compounds when using a fluorescence detector.

Table 1: Representative HPLC Method Parameters for Analysis of a Pyrazole (B372694) Derivative

| Parameter | Condition |

|---|---|

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |

| Mobile Phase | 0.1% Trifluoroacetic Acid : Methanol (20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 206 nm |

| Column Temperature | 25 ± 2°C |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development based on published methods for related pyrazoline derivatives.

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method primarily used for monitoring the progress of chemical reactions and for preliminary purity checks. For the synthesis of pyrazole derivatives, TLC on silica (B1680970) gel plates with visualization under a UV lamp is a common practice. A suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) would be developed to ensure a clear separation between the spot corresponding to this compound and any impurities or unreacted starting materials.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. While the target compound itself may have limited volatility, GC, particularly coupled with Mass Spectrometry (GC-MS), is invaluable for identifying volatile organic impurities, such as residual solvents from the synthesis process. Furthermore, GC-MS is a powerful tool for studying the fragmentation patterns of pyrazole compounds, which can aid in the structural elucidation of unknown impurities or degradation products. Analysis of pyrazole pesticides in complex matrices has been successfully performed using FastGC coupled to high-resolution time-of-flight mass spectrometry (HRTOFMS), demonstrating the technique's sensitivity and speed.

Spectrophotometric Methods for Quantification in Research Samples (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible technique for the quantitative analysis of compounds that possess a chromophore. Pyrazole rings and substituted aromatic systems absorb light in the UV-Vis range, making this method suitable for determining the concentration of this compound in solution.

The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a pure sample of the compound is used to prepare a series of standard solutions of known concentrations. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax), and a calibration curve of absorbance versus concentration is plotted. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from this curve. For related pyrazole derivatives, characterization is often performed in solvents like dichloromethane (B109758) or ethanol (B145695).

Table 2: Illustrative Steps for UV-Vis Quantification

| Step | Description |

|---|---|

| 1. Determine λmax | Scan a dilute solution of the pure compound across the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance. |

| 2. Prepare Standards | Create a series of at least five standard solutions of the pure compound in a suitable solvent (e.g., ethanol) with precisely known concentrations. |

| 3. Generate Calibration Curve | Measure the absorbance of each standard solution at the determined λmax. Plot absorbance vs. concentration and perform a linear regression. |

| 4. Analyze Sample | Measure the absorbance of the sample solution (diluted if necessary to fall within the calibration range) at λmax. |

| 5. Calculate Concentration | Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the compound in the sample. |

This table outlines the general procedure for quantitative analysis using UV-Vis spectrophotometry.

Electrophoretic Methods for Separation and Analysis of Related Substances

Electrophoretic methods separate molecules based on their differential migration in an electric field. These techniques offer high separation efficiency and are particularly useful for analyzing charged species and for separating closely related isomers.

For pyrazole derivatives, Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis (CE), has proven effective. MEKC separates both charged and neutral molecules by partitioning them between a pseudostationary phase (micelles) and the surrounding aqueous buffer. In a study on N-phenylpyrazole derivatives, baseline separation of multiple components was achieved using a buffer containing sodium dodecyl sulfate (B86663) (SDS) as the micellar agent. This technique could be adapted to separate this compound from its isomers or other neutral impurities that might be difficult to resolve by HPLC alone. The separation can be fine-tuned by modifying the buffer pH, surfactant concentration, and by adding organic modifiers like methanol or propanol.

Impurity Profiling and Degradation Product Analysis in Synthetic Batches

Impurity profiling is the identification and quantification of all potential impurities in a substance. This is critical for understanding the synthesis process and ensuring the safety and quality of the final compound. Impurities can originate from starting materials, intermediates, by-products formed during synthesis, or from degradation of the compound upon storage.

The primary tool for impurity profiling is HPLC, often coupled with mass spectrometry (LC-MS). An optimized HPLC method can separate the main compound from its impurities. The UV diode-array detector provides preliminary information on the purity of the main peak, while the mass spectrometer provides mass-to-charge ratio data, which is crucial for identifying the molecular weights of the impurities. For definitive structural elucidation, impurities may need to be isolated using preparative HPLC followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Forced degradation studies are a key part of this process. The compound is intentionally exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyzing the stressed samples by LC-MS helps to identify likely degradation pathways and develop stability-indicating analytical methods capable of separating the main compound from all its degradation products. For instance, pyrazole esters have been shown to be susceptible to hydrolysis.

Development of Standard Reference Materials for this compound Research

A reference standard is a highly purified compound that is used as a measurement benchmark. A Certified Reference Material (CRM) is a reference standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties and accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

For research and quality control of this compound, a well-characterized in-house primary reference standard is essential. The development of such a standard involves:

Synthesis and Purification: Synthesizing the compound and purifying it to the highest possible degree, often using techniques like recrystallization and preparative chromatography.

Structural Confirmation: Unambiguous confirmation of the chemical structure using techniques like NMR (¹H, ¹³C, ¹⁹F), MS, and elemental analysis.

Purity Determination: Assessing purity using multiple high-resolution analytical techniques, such as HPLC with a universal detector (e.g., Charged Aerosol Detector) or quantitative NMR (qNMR). The purity is typically assigned as a mass fraction.

Characterization of Properties: Documenting physical and chemical properties like melting point, UV-Vis absorption spectrum, and solubility.

While a commercially available CRM from a major pharmacopeia or standards supplier for this compound is not readily found, establishing a thoroughly characterized in-house reference lot is a critical prerequisite for the validation of all other analytical methods.

Future Research Directions and Emerging Applications Non Clinical

Design and Synthesis of Advanced Analogs with Tuned Specificity

The development of advanced analogs of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine is a promising avenue for discovering compounds with enhanced and more specific biological activities. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new molecules. nih.govtandfonline.comnih.govnih.gov The core principle involves systematically modifying the substituents on the pyrazole (B372694) ring to optimize interactions with specific biological targets.

Future research could focus on the following modifications:

N-1 Position Substitution: The synthesis of a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has demonstrated that modifications at the N-1 position can significantly influence biological activity. nih.govtandfonline.comnih.gov Exploring a diverse range of aryl, heteroaryl, and alkyl substituents at this position could lead to analogs with fine-tuned specificity for various enzymes or receptors.

5-Amino Group Derivatization: The amino group at the C-5 position is a key functional handle for creating diverse libraries of compounds. Condensation with various acyl chlorides to form amides has been shown to produce derivatives with a range of biological effects. nih.gov Further exploration of different electrophiles to generate ureas, sulfonamides, and other functionalities could yield novel compounds with unique properties.

Cyclopropyl (B3062369) and Fluoro Group Bioisosteric Replacement: The cyclopropyl and fluorine moieties contribute significantly to the molecule's conformational rigidity and electronic properties. olemiss.edu Investigating the replacement of the cyclopropyl group with other small cycloalkyl rings or the fluorine atom with other halogens or small electron-withdrawing groups could provide insights into the structural requirements for specific biological activities.

A study on highly functionalized pyrazole hydrazones and amides revealed that even minor structural changes can lead to significant differences in antiproliferative activity, underscoring the importance of detailed SAR studies. nih.gov For instance, certain pyrazolyl amides showed poor antiproliferative activity, while others were more effective than cisplatin (B142131) against specific cancer cell lines. nih.gov

Table 1: Representative Analogs and Key Synthetic Strategies

| Analog Type | Synthetic Strategy | Rationale for Tuned Specificity | Key Findings |

| N-1 Substituted Pyrazoles | Cyclization of a substituted hydrazine (B178648) with a β-ketonitrile. tandfonline.com | The N-1 substituent can modulate lipophilicity and steric interactions within a binding pocket. | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives show significant antimicrobial activity. tandfonline.comnih.gov |

| 5-Amino Acyl Derivatives | Condensation of the 5-aminopyrazole with acyl chlorides. nih.gov | The acyl group can introduce new hydrogen bonding interactions and alter the electronic nature of the pyrazole core. | Specific amide derivatives have shown potent and selective antiproliferative effects against certain cancer cell lines. nih.gov |

| Fused Pyrazole Systems | Intramolecular cyclization of appropriately substituted pyrazoles. | Fusing the pyrazole to another ring system restricts conformational flexibility and can enhance binding affinity. | Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent and selective kinase inhibitors. nih.gov |

Potential Application in Materials Science or Catalysis

The inherent properties of the pyrazole ring, particularly its ability to coordinate with metal ions, open up possibilities for the application of this compound and its derivatives in materials science and catalysis.

Materials Science: Fluorinated pyrazoles are of interest in materials science due to their unique electronic and optical properties. researchgate.netresearchgate.net The presence of fluorine can enhance properties like metabolic stability and lipophilicity, which are also relevant for material applications. researchgate.net Pyrazole derivatives have been investigated for their non-linear optical (NLO) properties and as fluorescent probes for metal ion detection. mdpi.com The specific combination of substituents in this compound could be explored for the development of novel:

Fluorophores: The pyrazole scaffold is a component of some fluorescent compounds. mdpi.com

Liquid Crystals: The rigid, aromatic nature of the pyrazole ring is a common feature in liquid crystalline molecules.

Polymers: The amino group provides a site for polymerization, potentially leading to new functional polymers with unique thermal or optical properties.

Catalysis: Pyrazole-based ligands are widely used in coordination chemistry and have shown significant catalytic activity in various reactions. nih.govbohrium.comacs.orgresearchgate.net Copper complexes with pyrazole-derived ligands, for example, have been shown to effectively catalyze the oxidation of catechol to o-quinone. bohrium.comresearchgate.netmdpi.com The nitrogen atoms of the pyrazole ring can chelate metal ions, and the substituents on the ring can modulate the electronic and steric environment of the metal center, thereby influencing its catalytic activity. bohrium.com

Future research in this area could involve:

Synthesizing metal complexes (e.g., with copper, ruthenium, or iridium) of this compound and its analogs. nih.govbohrium.com

Evaluating the catalytic efficiency of these complexes in reactions such as oxidations, hydrogenations, and cross-coupling reactions. nih.govmdpi.com

Investigating the role of the cyclopropyl and fluoro substituents in influencing the stability and reactivity of the catalytic complexes.

Table 2: Potential Applications in Materials Science and Catalysis

| Application Area | Rationale | Potential Compound Class |

| Materials Science | ||

| Fluorescent Probes | Pyrazole rings are components of some fluorophores. mdpi.com | Functionalized this compound derivatives. |

| Non-Linear Optics | Pyrazole derivatives have shown NLO properties. mdpi.com | Pyrazole-containing chromophores. |

| Catalysis | ||

| Oxidation Catalysis | Pyrazole-copper complexes catalyze oxidation reactions. bohrium.comresearchgate.netmdpi.com | Copper(II) complexes of this compound. |

| Hydrogenation | Protic pyrazole complexes can catalyze hydrogenation. nih.gov | Iridium or Ruthenium complexes with pyrazole-based ligands. nih.gov |

Integration with High-Throughput Screening Technologies for Novel Target Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. The structural core of this compound is an excellent starting point for the creation of a diverse chemical library for HTS campaigns.

A representative example of such a campaign, although not with this specific compound, involved the screening of over 32,000 compounds to identify agonists for the RXFP3 receptor, a G protein-coupled receptor. mdpi.com This study successfully identified a novel small molecule agonist, demonstrating the power of HTS in discovering new chemical probes for understudied targets. mdpi.com

A library based on the this compound scaffold could be generated by combinatorial synthesis, varying the substituents at the N-1 and C-5 positions. This library could then be screened against a wide range of biological targets, including:

Kinases: Pyrazole-containing compounds are known to be potent kinase inhibitors. nih.gov

G Protein-Coupled Receptors (GPCRs): As demonstrated by the RXFP3 screening, novel modulators of GPCRs can be discovered through HTS. mdpi.com

Enzymes involved in metabolic diseases: The pyrazole scaffold is present in various biologically active molecules. nih.gov

The data from HTS can provide initial "hits" that can then be further optimized through medicinal chemistry efforts, guided by the SAR principles discussed in section 8.1. This iterative process of screening and optimization is a powerful engine for the discovery of novel therapeutic leads.

Methodological Advancements in Pyrazole Chemistry Inspired by this compound Research